

Check Availability & Pricing

# The Pharmacokinetic Profile of Contezolid Acefosamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |  |  |  |
|----------------------|--------------------------------|-----------|--|--|--|
| Compound Name:       | Contezolid phosphoramidic acid |           |  |  |  |
| Cat. No.:            | B12419876                      | Get Quote |  |  |  |

An In-depth Review for Researchers and Drug Development Professionals

### Introduction

Contezolid acefosamil (CZA) is a novel oxazolidinone antibiotic developed to address the growing threat of multidrug-resistant Gram-positive bacterial infections.[1] As a prodrug, contezolid acefosamil is designed for both intravenous and oral administration, offering flexibility in clinical settings.[2] It is rapidly converted in vivo to its active moiety, contezolid, which exhibits potent antibacterial activity. This technical guide provides a comprehensive overview of the pharmacokinetics of contezolid acefosamil, summarizing key data from clinical studies and detailing the experimental protocols used in its evaluation.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

Contezolid acefosamil undergoes a multi-step conversion to its active form, contezolid. Following administration, the prodrug is first metabolized to an intermediate, MRX-1352, which is then converted to contezolid.[3][4] The active drug is subsequently metabolized to an inactive metabolite, MRX-1320.[3][4]

The metabolism of contezolid primarily involves an oxidative ring opening of the 2,3-dihydropyridin-4-one fragment, a process catalyzed by multiple non-cytochrome P450 enzymes, including flavin-containing monooxygenase 5.[5][6] This metabolic pathway



minimizes the potential for drug-drug interactions with agents that are substrates, inhibitors, or inducers of the CYP450 system.[5][6]

Excretion of contezolid and its metabolites occurs mainly through the urine.[7]

#### **Data Presentation: Pharmacokinetic Parameters**

The pharmacokinetic properties of contezolid acefosamil and its active form, contezolid, have been evaluated in several Phase I clinical trials in healthy volunteers. These studies have assessed the safety, tolerability, and pharmacokinetics following single ascending doses (SAD) and multiple ascending doses (MAD) of both intravenous and oral formulations. The key pharmacokinetic parameters from these studies are summarized in the tables below.

## Single Ascending Dose (SAD) Studies

Table 1: Pharmacokinetic Parameters of Contezolid Following a Single Intravenous Infusion of Contezolid Acefosamil in Healthy Chinese Subjects[8]

| Dose of<br>Contezolid<br>Acefosamil<br>(mg) | Cmax (mg/L)  | AUC0-inf<br>(h·mg/L) | Tmax (h) | t1/2 (h) |
|---------------------------------------------|--------------|----------------------|----------|----------|
| 500                                         | 1.95 ± 0.57  | 40.25 ± 10.12        | 2.00     | 13.33    |
| 1000                                        | 5.23 ± 1.14  | 70.92 ± 12.20        | 2.50     | 14.61    |
| 1500                                        | 9.87 ± 2.65  | 105.77 ± 28.45       | 2.52     | 15.89    |
| 2000                                        | 15.61 ± 4.88 | 129.41 ± 38.30       | 2.75     | 16.74    |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Contezolid Following a Single Oral Dose of Contezolid Acefosamil in Healthy Chinese Subjects[8]



| Dose of Contezolid<br>Acefosamil (mg) | Cmax (mg/L)  | AUC0-inf (h·mg/L) | Tmax (h) |
|---------------------------------------|--------------|-------------------|----------|
| 500                                   | 8.66 ± 2.60  | 30.44 ± 7.33      | 2.50     |
| 1500                                  | 37.10 ± 8.66 | 162.36 ± 47.08    | 2.98     |

Data are presented as mean ± standard deviation.

### Multiple Ascending Dose (MAD) Studies

Following multiple intravenous doses of contezolid acefosamil, plasma concentrations of contezolid reached a steady state by day 6, with an accumulation ratio ranging from 2.20 to 2.96.[8] After multiple oral doses of 1,500 mg, a steady state was achieved by day 5, with no significant accumulation observed.[8]

### **Food Effect Study**

The administration of oral contezolid with a high-fat meal has been shown to enhance its absorption. The apparent total clearance of an 800 mg oral dose of contezolid with food was 16.0 L/h in healthy volunteers and 17.7 L/h in patients.[3][4]

# Experimental Protocols Clinical Study Design

The pharmacokinetic data presented in this guide were primarily derived from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies conducted in healthy adult subjects.[8]

- Single Ascending Dose (SAD) Intravenous Cohorts: Subjects received a single intravenous infusion of contezolid acefosamil over a specified period. Doses ranged from 500 mg to 2,000 mg.[8]
- Single Ascending Dose (SAD) Oral Cohorts: Subjects received a single oral dose of contezolid acefosamil. Doses of 500 mg and 1,500 mg were evaluated.[8]



- Multiple Ascending Dose (MAD) Cohorts: Subjects received multiple doses of either intravenous or oral contezolid acefosamil.
- Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected at predetermined time points before and after drug administration. For SAD studies, sampling typically continued for up to 48 hours post-dose.
- Subject Population: The studies enrolled healthy male and female subjects, typically between the ages of 18 and 45.[8]

# **Bioanalytical Methodology**

The quantification of contezolid acefosamil, MRX-1352, contezolid, and MRX-1320 in plasma samples was performed using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays.

- Sample Preparation: Plasma samples were typically prepared using protein precipitation.
- Chromatography: Chromatographic separation was achieved using a C18 or a C6-Phenyl analytical column.
- Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
- Validation: The bioanalytical methods were validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and stability. The linear ranges for the analytes in plasma were established as follows:
  - Contezolid acefosamil: 0.004–2.0 mg/L

MRX-1352: 0.02–20.0 mg/L

Contezolid: 0.010–10.0 mg/L

MRX-1320: 0.002–2.0 mg/L

# **Mandatory Visualizations**



## **Metabolic Pathway of Contezolid Acefosamil**



Click to download full resolution via product page

Caption: Metabolic conversion of contezolid acefosamil.

# **Experimental Workflow for a Typical Pharmacokinetic Study**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Contezolid Acefosamil used for? [synapse.patsnap.com]
- 6. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Contezolid Acefosamil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419876#pharmacokinetics-of-contezolid-acefosamil-prodrug]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com